molecular formula C19H20ClNO2 B11175721 2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Cat. No.: B11175721
M. Wt: 329.8 g/mol
InChI Key: BSIGWBFMVXIENH-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE is a synthetic organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of a chlorophenoxy group, a methyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Methyl Group: The chlorophenoxy intermediate is then subjected to a methylation reaction using a suitable methylating agent.

    Formation of the Tetrahydroisoquinoline Moiety: The final step involves the reaction of the methylated chlorophenoxy intermediate with a tetrahydroisoquinoline derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the chlorophenoxy group or the carbonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation may yield products with hydroxyl or carbonyl groups.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on various biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE: Similar structure with a bromine atom instead of chlorine.

    2-(4-FLUOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE: Similar structure with a fluorine atom instead of chlorine.

    2-(4-METHOXYPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C19H20ClNO2/c1-19(2,23-17-9-7-16(20)8-10-17)18(22)21-12-11-14-5-3-4-6-15(14)13-21/h3-10H,11-13H2,1-2H3

InChI Key

BSIGWBFMVXIENH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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